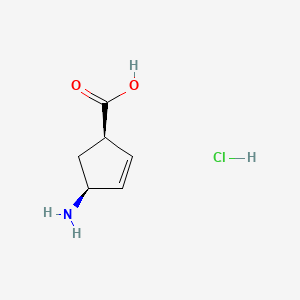

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Description

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride is a chiral cyclopentane-based amino acid derivative with a hydrochloride salt. Its molecular formula is C₆H₁₀ClNO₂ (molecular weight: 163.60 g/mol), and it is identified by CAS numbers 134003-04-6 (free acid form) and 130931-85-0 (hydrochloride salt) . The compound features a rigid cyclopentene ring with amino and carboxylic acid groups in a stereospecific (1R,4S) configuration, making it valuable in medicinal chemistry for designing conformationally constrained peptide analogs or enzyme inhibitors .

Properties

IUPAC Name |

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-85-0 | |

| Record name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130931-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves a multistep process. One common method starts with the acylation of cyclopentene derivatives, followed by reduction to obtain the desired amino-cyclopentene structure. The process may involve the use of specific microorganisms or enzymes to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity. The process may include steps such as acylation, reduction, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pharmaceutical Development

ACC serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly valuable for developing drugs aimed at treating neurological disorders. Research indicates that ACC functions as a reversible inhibitor of GABA transaminase, which is pivotal in modulating neurotransmitter levels in the brain. This inhibition has been linked to potential therapeutic effects against addiction and anxiety disorders .

Case Study: Neurological Applications

A study demonstrated that systemic administration of ACC significantly reduced conditioned place preference responses to cocaine and nicotine in animal models, suggesting its potential role in addiction therapy .

Biochemical Research

The compound is extensively used in studies related to amino acid metabolism. It aids researchers in understanding biochemical pathways and identifying therapeutic targets for various metabolic disorders. Its role as a substrate for enzyme inhibition studies further enhances its utility in biochemical research.

Table 1: Biochemical Pathways Involving ACC

| Pathway | Description | Potential Therapeutic Targets |

|---|---|---|

| GABA Metabolism | Inhibition of GABA transaminase | Anxiety disorders, epilepsy |

| Amino Acid Synthesis | Intermediate in amino acid biosynthesis | Nutritional deficiencies |

| Neurotransmitter Regulation | Modulates neurotransmitter levels | Depression, schizophrenia |

Organic Synthesis

ACC is utilized as a versatile building block in organic synthesis. It enables the creation of complex molecules and can be employed as a chiral ligand in asymmetric catalysis. This application is critical for synthesizing compounds with specific stereochemical configurations.

Synthetic Routes

The synthesis of ACC typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. Common methods include using chiral catalysts to induce enantioselectivity.

Material Science

In material science, ACC contributes to the development of novel materials, particularly polymers with enhanced properties for industrial applications. Its unique chemical structure allows for modifications that can improve material characteristics such as strength and flexibility.

Food Industry

Emerging research explores the potential use of ACC as a food additive or flavor enhancer. Its application could contribute to developing healthier food products by enhancing flavors without adding calories or unhealthy ingredients .

Table 2: Chemical Reactions Involving ACC

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of amino groups to imines | Imines |

| Reduction | Reduction of carboxylic acids to alcohols | Alcohols |

| Substitution | Nucleophilic substitution forming amides | Amides |

Mechanism of Action

The mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The compound’s stereochemistry significantly impacts its biological activity and physicochemical properties. Key stereoisomers include:

- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride (CAS 130931-84-9): The enantiomer with inverted stereochemistry at both chiral centers, leading to distinct receptor-binding profiles .

- Cis-4-aminocyclopent-2-enecarboxylic acid (CAS 168471-40-7): A non-stereospecific variant lacking defined (R/S) configuration, often used as a racemic mixture in preliminary studies .

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | MDL Number |

|---|---|---|---|---|

| (1R,4S)-isomer (hydrochloride) | 130931-85-0 | C₆H₁₀ClNO₂ | 163.60 | MFCD00211285 |

| (1S,4R)-isomer (hydrochloride) | 130931-84-9 | C₆H₁₀ClNO₂ | 163.60 | MFCD11504996 |

| Cis-4-amino variant (free acid) | 168471-40-7 | C₆H₉NO₂ | 127.14 | MFCD27922565 |

Key Differences :

Ester Derivatives

Methyl ester derivatives are common prodrugs or intermediates. Examples include:

- (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 426226-35-9): Features a methyl ester group instead of a carboxylic acid, increasing lipophilicity (molecular weight: 177.63 g/mol) .

- (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 77745-25-6): The enantiomeric ester derivative, used in asymmetric synthesis .

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions |

|---|---|---|---|---|

| (1R,4S)-methyl ester hydrochloride | 426226-35-9 | C₇H₁₂ClNO₂ | 177.63 | 2–8°C (inert atmosphere) |

| (1S,4R)-methyl ester hydrochloride | 77745-25-6 | C₇H₁₂ClNO₂ | 177.63 | Not specified |

Key Differences :

Other Cyclopentane-Based Amino Acids

- (1R,3R)-3-Aminocyclopentanecarboxylic acid (CAS 71830-07-4): A saturated cyclopentane analog with reduced ring strain, used in peptide backbone modifications .

- (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS 137254-03-6): Combines amino and hydroxyl groups, enabling hydrogen-bonding interactions in drug design .

| Compound | CAS Number | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| (1R,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4 | Amino, carboxylic acid | 129.16 |

| (1R,2S)-2-Aminocyclopentanol hydrochloride | 137254-03-6 | Amino, hydroxyl, hydrochloride | 153.62 |

Key Differences :

- Saturated cyclopentane derivatives (e.g., 3-aminocyclopentanecarboxylic acid) lack the conjugated double bond, altering electronic properties and reactivity .

- Hydroxyl-containing analogs (e.g., 2-aminocyclopentanol) introduce additional hydrogen-bonding sites, enhancing target engagement .

Biological Activity

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a compound of increasing interest in biochemical and pharmaceutical research. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

- Molecular Formula : C6H10ClNO2

- CAS Number : 130931-84-9

- Molecular Weight : 155.60 g/mol

Structural Characteristics

The compound features a cyclopentene ring with an amino and a carboxylic acid group, which contributes to its biological activity. Its stereochemistry is crucial for its interaction with biological targets.

This compound acts as a γ-aminobutyric acid (GABA) mimetic , influencing dopaminergic activity in the central nervous system. Its structural similarity to GABA allows it to modulate neurotransmitter release, which is significant in treating neurological disorders.

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting conditions such as anxiety and epilepsy.

- Amino Acid Metabolism : It plays a role in studies focusing on amino acid metabolism, providing insights into metabolic pathways and potential therapeutic targets .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Inhibition of Adenylyl Cyclase : This enzyme plays a critical role in cellular signaling pathways, and its inhibition can affect various physiological processes .

- Neuroprotective Effects : Animal models have shown that the compound can protect against neurodegenerative changes, suggesting its potential use in neuroprotection strategies.

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| GABA Mimetic | Modulates neurotransmitter release | |

| Enzyme Inhibition | Inhibits adenylyl cyclase | |

| Neuroprotection | Protects against neurodegeneration |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in rodent models exposed to neurotoxic agents. Results indicated a significant reduction in neuronal death and preservation of cognitive function .

Case Study 2: Synthesis of Pharmacological Agents

Research highlighted the compound's role as an intermediate in synthesizing new pharmacological agents aimed at treating Parkinson's disease. The synthesis pathway demonstrated high yields and purity, making it a valuable building block for further drug development .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via stereoselective cyclization or enzymatic resolution. For example, a two-step process involves dissolving intermediates like (1S,4R)-ethyl-4-aminocyclopent-2-enecarboxylate hydrochloride in a dichloromethane-water mixture under controlled cooling (<10°C) to achieve high enantiomeric purity . Chiral reagents, such as (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid derivatives, are often used to maintain stereochemical integrity . HPLC with chiral columns or polarimetry is recommended to verify enantiopurity (>98% ee) .

Q. How should researchers characterize the molecular structure and validate the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the cyclopentene backbone and substituent positions via and NMR. The exocyclic double bond (δ 5.8–6.2 ppm) and carboxylic acid proton (δ 12–13 ppm) are key markers .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 163.602 (free base) and 179.63 (methyl ester derivative) .

- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers (1R,4S), using single-crystal data .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. The hydrochloride salt form enhances stability compared to the free base, but moisture sensitivity necessitates desiccant use . Accelerated stability studies (40°C/75% RH for 6 months) show <2% decomposition when properly stored .

Advanced Research Questions

Q. What challenges arise in scaling up the chiral synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Key challenges include:

- Racemization : Minimized by low-temperature reactions (<20°C) and avoiding strong acids/bases during workup .

- By-product Formation : Use of high-purity starting materials (e.g., ≥99% (1R,4R)-Boc-protected intermediates) reduces impurities like diastereomers .

- Process Optimization : Flow chemistry improves yield (reported 85% vs. batch 65%) by enhancing mixing and temperature control .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

- Methodological Answer : The (1R,4S) configuration is critical for binding to GABA receptors and NMDA antagonists. In vivo studies in rats show the (1R,4S) enantiomer induces dose-dependent conditioned place preference (CPP), while the (1S,4R) form is inactive. This stereospecificity correlates with molecular docking simulations showing stronger hydrogen bonding with receptor residues (e.g., Arg523 in GluN1 subunits) .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Quantify impurities down to 0.1% using a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Common impurities include cyclopentene oxidation by-products (e.g., epoxides) .

- ICP-OES : Detect heavy metal residues (e.g., Pd <10 ppm) from catalytic steps in synthesis .

- Chiral SFC : Resolve enantiomeric impurities with supercritical CO/methanol mobile phases, achieving baseline separation in <10 minutes .

Q. How can researchers model the compound’s physicochemical properties (e.g., solubility, logP) for drug discovery applications?

- Methodological Answer :

- Computational Tools : Use ACD/Labs Percepta or COSMOtherm to predict logP (experimental logP = -1.2) and solubility (25 mg/mL in water at pH 3). The hydrochloride salt improves aqueous solubility by 30% compared to the free base .

- Experimental Validation : Shake-flask method (octanol-water partition) and pH-solubility profiling (pH 1–10) confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.